molecular formula C14H17NO4S2 B10941662 N-[1-(2,5-dimethoxyphenyl)ethyl]thiophene-2-sulfonamide

N-[1-(2,5-dimethoxyphenyl)ethyl]thiophene-2-sulfonamide

Cat. No.: B10941662
M. Wt: 327.4 g/mol
InChI Key: GJUDLWMWJAXYGL-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethoxyphenyl)ethyl]thiophene-2-sulfonamide is an organic compound with the molecular formula C14H17NO4S2 It is characterized by the presence of a thiophene ring, a sulfonamide group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]thiophene-2-sulfonamide typically involves the reaction of 2,5-dimethoxyphenethylamine with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethoxyphenyl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[1-(2,5-dimethoxyphenyl)ethyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,5-dimethoxyphenyl)ethyl]thiophene-2-sulfonamide is unique due to the presence of both the dimethoxyphenyl group and the thiophene-2-sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17NO4S2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]thiophene-2-sulfonamide

InChI

InChI=1S/C14H17NO4S2/c1-10(15-21(16,17)14-5-4-8-20-14)12-9-11(18-2)6-7-13(12)19-3/h4-10,15H,1-3H3

InChI Key

GJUDLWMWJAXYGL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

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